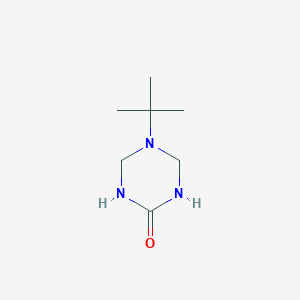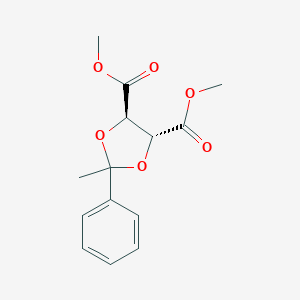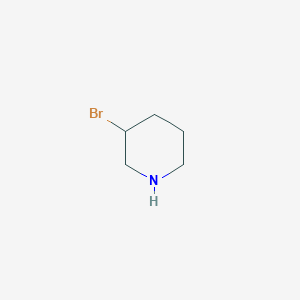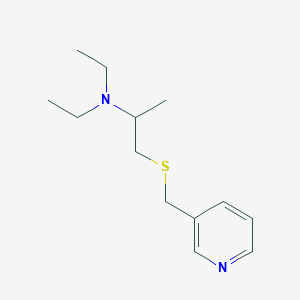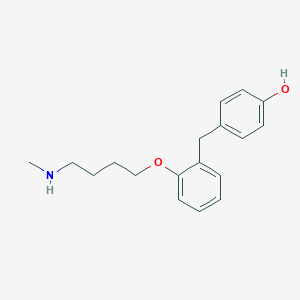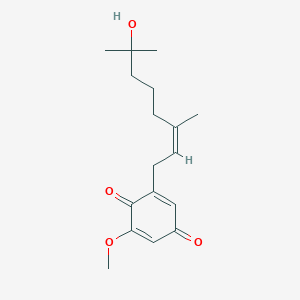
Verapliquinone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verapliquinone D is a natural product that is extracted from a marine sponge. It has been found to have potential therapeutic properties due to its ability to inhibit the growth of cancer cells. Verapliquinone D is a promising candidate for the development of new cancer treatments.
Applications De Recherche Scientifique
Therapeutic Potential and Mechanisms
- P-glycoprotein Inhibition in Drug Resistance: Verapamil is noted for its role in inhibiting P-glycoprotein, a multidrug efflux transporter at the blood-brain barrier (BBB), which is implicated in drug resistance in various diseases, including cancer and neurological disorders. The studies demonstrate how verapamil and other inhibitors can enhance drug uptake in the brain by modulating P-glycoprotein function, highlighting its potential in addressing drug resistance issues (Kuntner et al., 2010; Bauer et al., 2010).
Pharmacodynamic Properties and Applications
- Pharmacokinetic-Pharmacodynamic Relationship: A study highlighted the pharmacokinetic-pharmacodynamic relationship of verapamil, showcasing its utility in understanding drug interactions and effects, particularly in the context of antiviral agents for hepatitis C, indicating its broader applications in pharmacodynamic research (Duan et al., 2012).
- Antioxidant Defense System in Diabetic Kidney: Verapamil's impact on the antioxidant defense system, specifically in diabetic kidney conditions, was studied, revealing its potential in reducing oxidative stress and providing nephroprotective action (Kędziora–Kornatowska et al., 2002).
Chemical Synthesis and Methodology
- Chemical Synthesis of Benzoquinones: The synthesis of naturally occurring 1,4-benzoquinones, including the process involving microwave-mediated Claisen rearrangement followed by phenol oxidation, was documented, providing a foundation for synthetic chemistry methods relevant to compounds structurally similar to Verapliquinone D (Davis et al., 2005).
Propriétés
Numéro CAS |
109954-46-3 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7- |
Clé InChI |
LLFLYROJZGWUAK-GHXNOFRVSA-N |
SMILES isomérique |
C/C(=C/CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |
SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
SMILES canonique |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



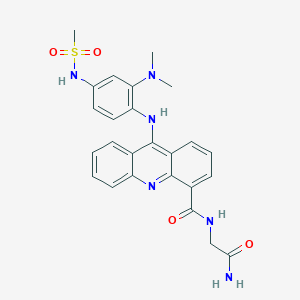
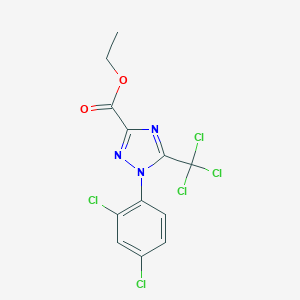
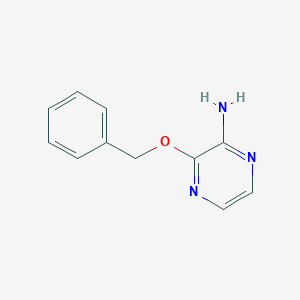
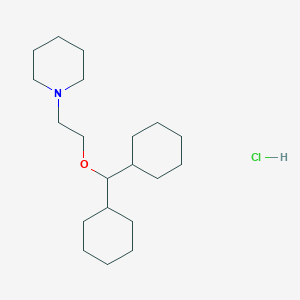

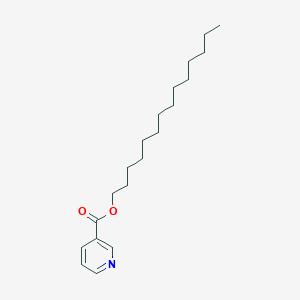

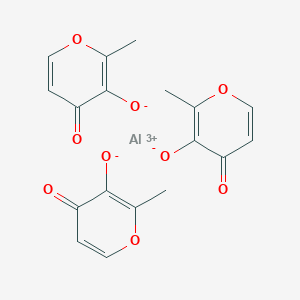
![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
